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Compound of Interest

Compound Name: Metoprolol dimer-d10

Cat. No.: B12388661

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Metoprolol Dimer,
chemically known as 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol. Due to the lack of
publicly available data for "Metoprolol dimer-d10," this document focuses on the non-
deuterated form and offers a theoretical framework for understanding the mass spectrometric
behavior of its deuterated analogue.

Introduction to Metoprolol and its Dimer

Metoprolol is a widely used beta-blocker for treating cardiovascular diseases. During its
synthesis and storage, various related substances, including dimers, can be formed. The
"Metoprolol Dimer" discussed here refers to 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol, a
known impurity. Understanding its mass spectrometric characteristics is crucial for analytical
method development, impurity profiling, and quality control in the pharmaceutical industry.

Predicted Mass Spectrum and Fragmentation of
Metoprolol Dimer

The mass spectrum of the Metoprolol Dimer is not readily available in the public domain.
However, based on the known fragmentation patterns of Metoprolol and the principles of mass
spectrometry for ethers, a theoretical fragmentation pathway can be proposed.

Table 1: Predicted Key Mass-to-Charge Ratios (m/z) for Metoprolol Dimer
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lon Description Proposed Structure Predicted m/z (Da)
[M+H]* (Protonated Molecule) C21H2005" 361.45
Fragment A [C12H1703]* 209.11
Fragment B [CoH1102]* 151.07
Fragment C [C7H70]* 107.05

Proposed Fragmentation Pathway

The primary fragmentation of the protonated Metoprolol Dimer ([M+H]* at m/z 361.45) is
expected to occur via cleavage of the ether linkages.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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